3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
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Description
3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
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Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
The compound 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (MGCD0103) is a selective inhibitor of histone deacetylases (HDACs), specifically targeting HDACs 1-3 and 11. This selectivity is critical in the context of cancer therapy, as HDAC inhibition can block cancer cell proliferation, induce apoptosis, and promote cell-cycle arrest through mechanisms involving histone acetylation and the expression of p21 (cip/waf1) protein. MGCD0103 has demonstrated significant antitumor activity in vivo and is being explored in clinical trials as a promising anticancer drug (Zhou et al., 2008).
Chemical Synthesis and Structural Analysis
Research into the chemical behavior and structural analysis of thiophene derivatives, including this compound, has shown these compounds to exhibit a range of biological activities. For instance, certain thiophene-3-carboxamide derivatives have been identified with antibacterial and antifungal properties. These studies offer insights into the compound's potential applications beyond oncology, highlighting its versatility in chemical synthesis and potential in antimicrobial research (Vasu et al., 2003).
Diverse Library Generation for Drug Discovery
The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, in various alkylation and ring closure reactions demonstrates the potential for generating a structurally diverse library of compounds. This approach is valuable in drug discovery, offering a means to explore a wide range of biological activities and therapeutic applications. Such research underlines the importance of thiophene derivatives in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Roman, 2013).
Properties
IUPAC Name |
3-(dimethylamino)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-22(2)16-8-3-6-14(12-16)19(23)21-13-15-7-4-10-20-18(15)17-9-5-11-24-17/h3-12H,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKSNHCPQCRONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.